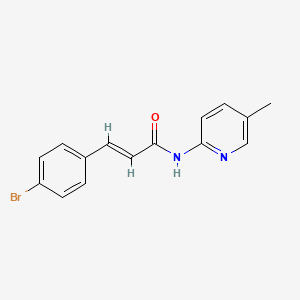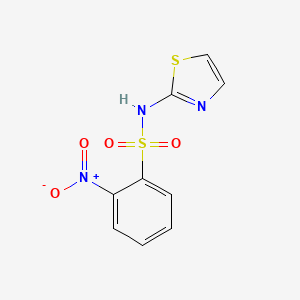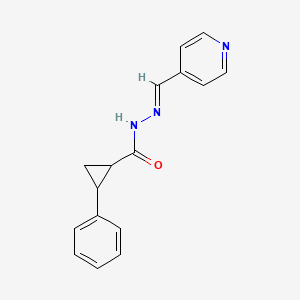
3-(4-bromophenyl)-N-(5-methyl-2-pyridinyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-bromophenyl)-N-(5-methyl-2-pyridinyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a member of the acrylamide family, which is widely used in the synthesis of polymers, adhesives, and coatings.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-N-(5-methyl-2-pyridinyl)acrylamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, such as topoisomerase and histone deacetylase. These enzymes are involved in DNA replication and gene expression, respectively, and their inhibition can lead to cell death in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 3-(4-bromophenyl)-N-(5-methyl-2-pyridinyl)acrylamide has a low toxicity profile and does not cause significant biochemical or physiological effects in normal cells. However, it has been reported to induce apoptosis (programmed cell death) in cancer cells, which could be beneficial in the treatment of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(4-bromophenyl)-N-(5-methyl-2-pyridinyl)acrylamide in lab experiments is its high purity and stability. This makes it easy to handle and ensures reproducible results. However, one of the limitations is its low solubility in water, which can make it difficult to use in aqueous-based experiments.
Future Directions
There are several future directions for the research and development of 3-(4-bromophenyl)-N-(5-methyl-2-pyridinyl)acrylamide. One area of interest is the synthesis of derivatives with improved properties, such as increased solubility and potency. Another direction is the investigation of its potential applications in other fields, such as energy storage and environmental remediation. Additionally, more studies are needed to fully understand its mechanism of action and potential side effects.
Conclusion
In conclusion, 3-(4-bromophenyl)-N-(5-methyl-2-pyridinyl)acrylamide is a promising chemical compound with potential applications in various fields. Its synthesis method is reliable, and it has been extensively studied for its anticancer and neuroprotective properties. It has also shown potential in the field of material science. However, more research is needed to fully understand its mechanism of action and potential side effects, and to explore its potential applications in other fields.
Synthesis Methods
The synthesis of 3-(4-bromophenyl)-N-(5-methyl-2-pyridinyl)acrylamide involves the reaction of 4-bromoaniline and 5-methyl-2-pyridinecarboxaldehyde in the presence of acetic acid and acetic anhydride. The resulting product is purified using column chromatography to obtain a pure compound with a yield of 70-80%. This synthesis method has been reported in several research papers and is considered reliable.
Scientific Research Applications
3-(4-bromophenyl)-N-(5-methyl-2-pyridinyl)acrylamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its neuroprotective properties, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In addition, 3-(4-bromophenyl)-N-(5-methyl-2-pyridinyl)acrylamide has shown promising results in the field of material science. It has been used as a building block in the synthesis of functional materials, such as metal-organic frameworks and porous polymers. These materials have potential applications in gas storage, catalysis, and drug delivery.
properties
IUPAC Name |
(E)-3-(4-bromophenyl)-N-(5-methylpyridin-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O/c1-11-2-8-14(17-10-11)18-15(19)9-5-12-3-6-13(16)7-4-12/h2-10H,1H3,(H,17,18,19)/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNCVTBJUMLKMS-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-bromophenyl)-N-(5-methylpyridin-2-yl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-ethyl-6,6-dimethyl-4-[(2-methyl-2-propen-1-yl)thio]-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5706471.png)
![N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5706475.png)








![4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde (4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazone dihydrochloride](/img/structure/B5706533.png)
![methyl 7-[(4-bromobenzoyl)amino]-2-methyl-1,3-benzoxazole-5-carboxylate](/img/structure/B5706541.png)